molecular formula C26H29NO6S3 B11643331 Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

Diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

Cat. No.: B11643331
M. Wt: 547.7 g/mol
InChI Key: IMUGRSQESVELFL-UHFFFAOYSA-N
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Description

2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2’,4-DIETHYL 6’-ACETYL-9’-ETHOXY-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,4-DICARBOXYLATE include:

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C26H29NO6S3

Molecular Weight

547.7 g/mol

IUPAC Name

diethyl 6'-acetyl-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

InChI

InChI=1S/C26H29NO6S3/c1-7-31-16-10-11-19-17(12-16)21-22(25(5,6)27(19)15(4)28)34-13-18(23(29)32-8-2)26(21)35-14-20(36-26)24(30)33-9-3/h10-14H,7-9H2,1-6H3

InChI Key

IMUGRSQESVELFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=CS3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C)C(=O)C

Origin of Product

United States

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